

The Enduring Guardian: A Technical Guide to Antioxidant 264 (Butylated Hydroxytoluene)

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Compound of Interest

Compound Name: DO-264

Cat. No.: B607176

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Foreword: This technical guide provides a comprehensive overview of Antioxidant 264, more commonly known as Butylated Hydroxytoluene (BHT). From its historical discovery to its diverse modern-day applications, this document delves into the synthesis, mechanisms of action, and critical experimental data that define this widely utilized synthetic antioxidant. Aimed at researchers, scientists, and professionals in drug development, this guide offers a detailed exploration of BHT's properties and its multifaceted role in science and industry.

Historical Development and Physicochemical Properties

First patented in 1947, Butylated Hydroxytoluene (BHT) is a synthetic phenolic antioxidant developed to prevent oxidative degradation in a wide array of materials. Chemically designated as 2,6-di-tert-butyl-4-methylphenol, BHT's molecular structure, featuring bulky tert-butyl groups flanking a hydroxyl group on a phenol ring, is central to its potent antioxidant activity. These sterically hindering groups enhance the stability of the resulting phenoxy radical, making BHT an effective free radical scavenger.

BHT is a white crystalline solid that is soluble in many organic solvents, including toluene, acetone, and ethanol, but is insoluble in water and propylene glycol. Its lipophilic nature makes it particularly effective in preventing the oxidation of fats and oils.

Table 1: Physicochemical Properties of Antioxidant 264 (BHT)

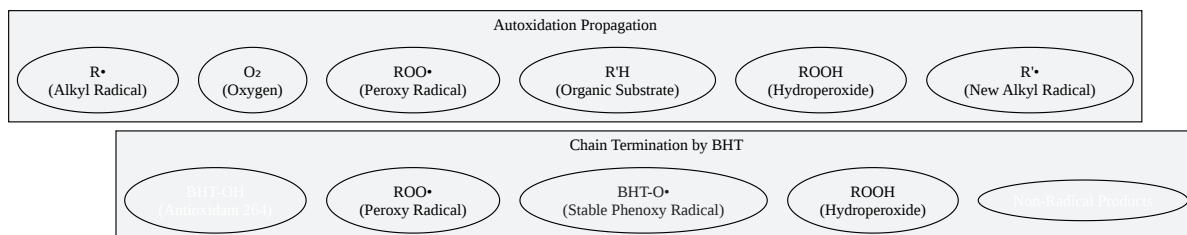
Property	Value
IUPAC Name	2,6-di-tert-butyl-4-methylphenol
CAS Number	128-37-0
Molecular Formula	C ₁₅ H ₂₄ O
Molecular Weight	220.35 g/mol
Melting Point	69-70 °C[1]
Boiling Point	265 °C
Solubility	Soluble in acetone, ethanol, benzene, ether; Insoluble in water and alkali solutions

Synthesis of Antioxidant 264

The primary industrial synthesis of BHT involves the acid-catalyzed alkylation of p-cresol with isobutylene. This reaction is typically catalyzed by sulfuric acid. An alternative synthesis route involves the hydroxymethylation or aminomethylation of 2,6-di-tert-butylphenol, followed by hydrogenolysis.

Mechanism of Action: A Free Radical Scavenging Cascade

Antioxidant 264 functions as a chain-terminating antioxidant by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals. This action converts the highly reactive peroxy radicals into more stable hydroperoxides, thereby interrupting the autoxidation chain reaction. Each molecule of BHT can consume two peroxy radicals. The resulting BHT phenoxy radical is stabilized by resonance and the steric hindrance provided by the adjacent tert-butyl groups, which prevents it from initiating new oxidation chains.



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Applications of Antioxidant 264

BHT's efficacy as an antioxidant has led to its widespread use across various industries.

- **Food Preservation:** BHT is a common food additive (E321) used to prevent oxidative rancidity in fats and oils, thereby extending the shelf life of products such as cereals, chewing gum, and potato chips.
- **Plastics and Rubber:** It is incorporated into polymers like polyethylene and polypropylene to protect them from degradation during processing and end-use, thus preserving their mechanical properties and preventing discoloration.
- **Fuels and Lubricants:** In the petroleum industry, BHT is added to fuels, hydraulic fluids, and lubricating oils to prevent oxidation and the formation of gums and deposits.
- **Cosmetics and Pharmaceuticals:** BHT is used as a preservative in a variety of cosmetic and pharmaceutical products to maintain their stability and efficacy.

Table 2: Efficacy and Usage Levels of Antioxidant 264 in Various Applications

Application	Concentration/Dosage	Observed Effect
Food (Enriched Rice)	Up to 0.0033% by weight	Prevention of rancidity
Food (Poultry)	Up to 0.01% by fat content	Prevention of oxidative spoilage
Food Packaging (Crackers)	0.5% - 1.0% in HDPE film	Shelf life extended from 3 weeks to 6-8 weeks
Beef Patties	100 mg/kg	Beneficial action on redness, yellowness, antioxidant capacity, and metmyoglobin content[2]
Cosmetics	0.0002% to 0.5%	Antioxidant to maintain product stability
Experimental Resin Composites	0.25 - 0.5 wt%	Optimal for reducing shrinkage stress without affecting physicochemical properties[3]

Toxicological Profile

BHT is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food within specified limits. However, its safety has been the subject of ongoing scientific discussion.

Table 3: Acute Toxicity Data for BHT and its Metabolites

Compound	Animal Model	Route of Administration	LD50 Value
BHT	Rat	Oral	>6,000 mg/kg[4]
BHT	Rat	Dermal	>2,000 mg/kg[4]
BHT	Mouse	Intraperitoneal	3550 mg/kg[5]
BHT-OOH (Metabolite)	Mouse	Intraperitoneal	190 mg/kg[5]
DBQ (Metabolite)	Mouse	Intraperitoneal	2270 mg/kg[5]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is a common method for evaluating the antioxidant activity of compounds.

Materials:

- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Test sample (BHT)
- Standard antioxidant (e.g., Ascorbic acid)
- Spectrophotometer

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
- Prepare various concentrations of the BHT test sample and the standard antioxidant in methanol.

- In a test tube or microplate well, mix a defined volume of the DPPH solution with a defined volume of the sample or standard solution. A blank containing only methanol and the DPPH solution should also be prepared.
- Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
- Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
- The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$
- The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

Determination of BHT in Food Samples by HPLC

Materials:

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 column
- Acetonitrile (ACN)
- Water
- Hexane
- BHT standard
- Food sample

Procedure:

- Sample Preparation:
 - Homogenize the food sample.

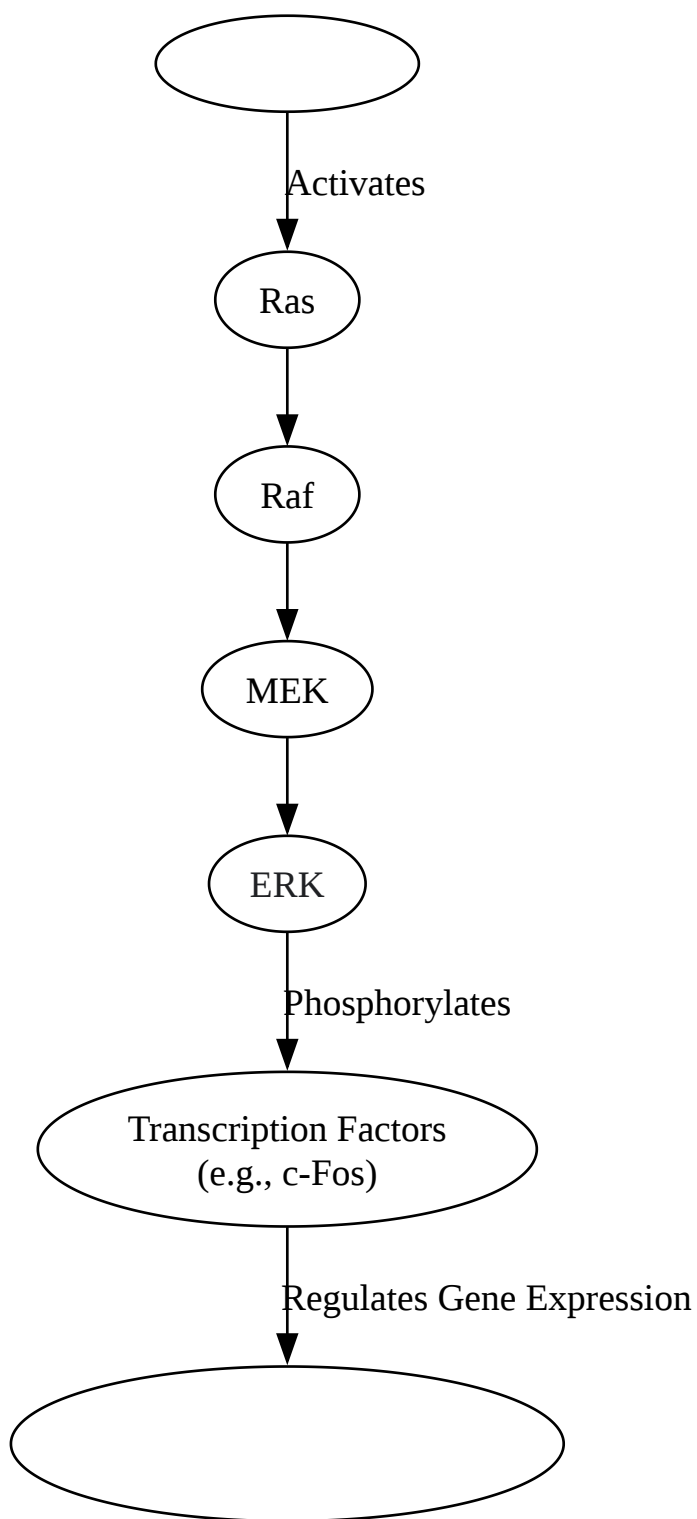
- Extract BHT from the sample using a suitable solvent system, such as hexane.
- Centrifuge the mixture and collect the organic phase.
- Evaporate the solvent and redissolve the residue in the mobile phase.
- HPLC Analysis:
 - Set the HPLC system with a C18 column and a mobile phase of ACN and water in a gradient elution.
 - Set the UV detector to a wavelength of 280 nm.
 - Inject the prepared sample and BHT standards into the HPLC system.
 - Identify and quantify BHT in the sample by comparing the retention time and peak area with those of the standards.

BHT and Cellular Signaling Pathways

Recent research has explored the effects of BHT on various cellular signaling pathways, which is of particular interest in the context of drug development and toxicology.

Mitogen-Activated Protein Kinase (MAPK) Pathway

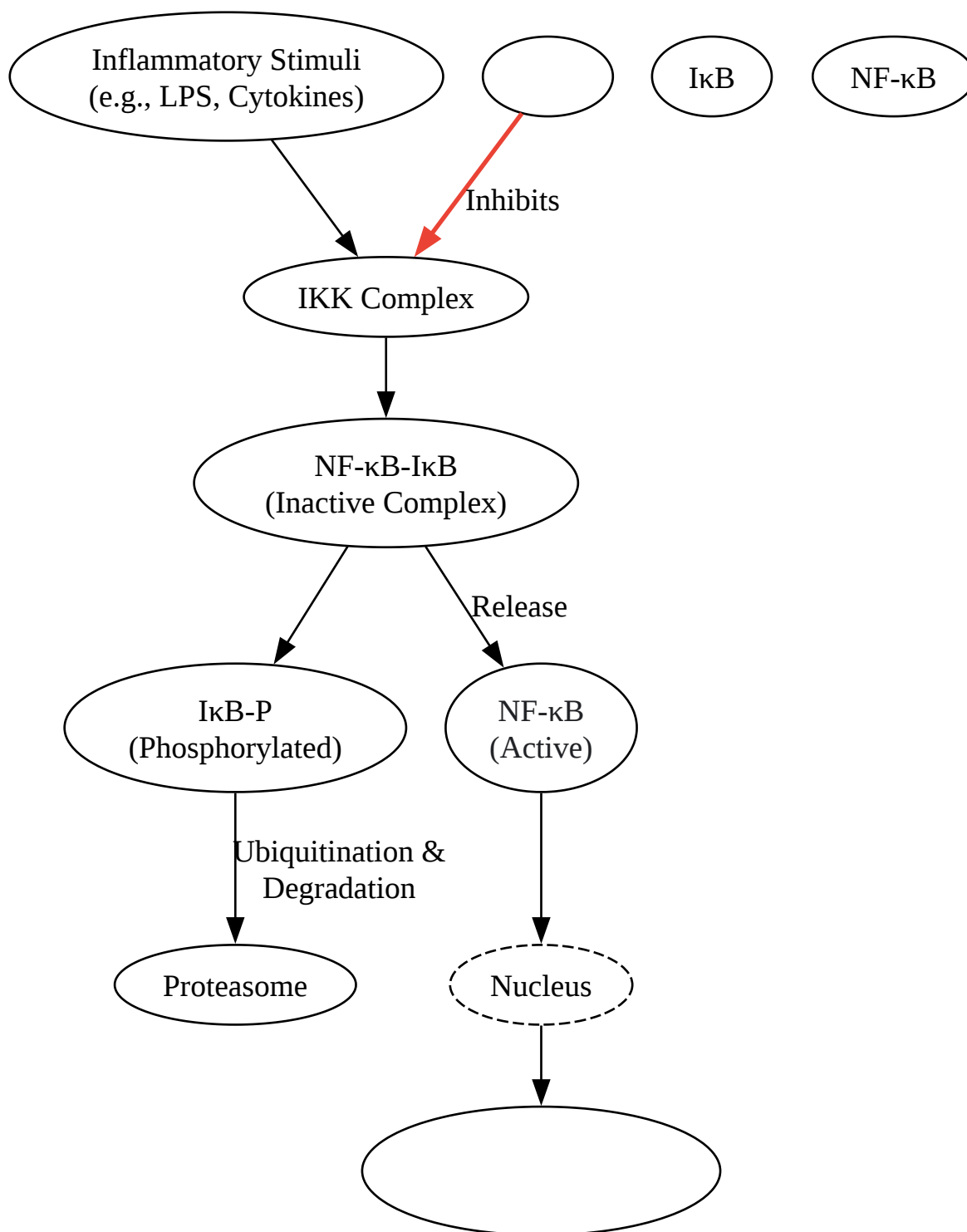
BHT and its metabolites, such as BHT-hydroperoxide (BHTOOH), have been shown to activate the MAPK signaling cascade, including ERK, JNK, and p38. This activation can influence cellular processes like proliferation, differentiation, and apoptosis. The activation of ERK by BHTOOH is thought to involve the formation of a reactive quinone methide metabolite.



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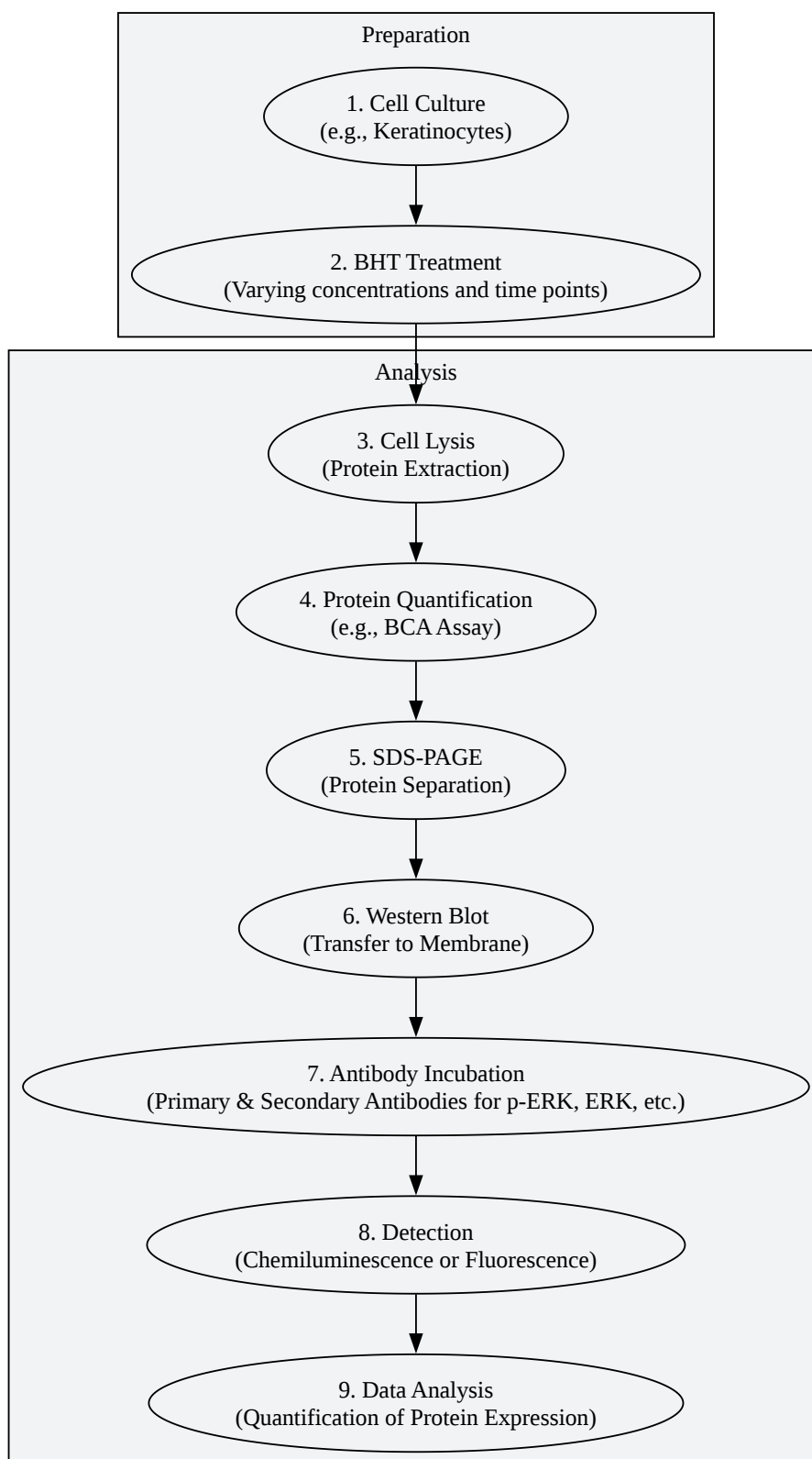
NF-κB Signaling Pathway

BHT has been found to inhibit the activation of Nuclear Factor-kappa B (NF- κ B), a key transcription factor involved in inflammatory responses. By blocking NF- κ B activation, BHT can suppress the expression of pro-inflammatory genes, suggesting a potential anti-inflammatory role.



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Experimental Workflow for Investigating BHT's Effect on Cell Signaling



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Conclusion

Antioxidant 264, or BHT, remains a cornerstone of industrial and consumer product preservation due to its cost-effectiveness and high efficacy. Its well-understood free radical scavenging mechanism provides a robust defense against oxidative degradation. As research continues to unravel its interactions with biological systems, particularly its influence on cellular signaling pathways, new perspectives on its applications and potential therapeutic roles may emerge. This guide serves as a foundational resource for scientists and researchers seeking a deeper technical understanding of this important synthetic antioxidant.

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